8-Bromo-5-chlorochroman-4-amine

Catalog No.
S13547550
CAS No.
M.F
C9H9BrClNO
M. Wt
262.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5-chlorochroman-4-amine

Product Name

8-Bromo-5-chlorochroman-4-amine

IUPAC Name

8-bromo-5-chloro-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

InChI

InChI=1S/C9H9BrClNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2

InChI Key

UTUZIHAHMQJCTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)Cl)Br

8-Bromo-5-chlorochroman-4-amine (CAS 1824301-37-2) is a highly functionalized, di-halogenated bicyclic building block critical for the synthesis of advanced oncology therapeutics. It serves as the core scaffold for novel chroman-8-sulfonamide derivatives, which are potent ribonucleotide reductase (RNR) inhibitors [1]. The compound features an 8-bromo handle optimized for palladium-catalyzed thioetherification to form sulfonyl precursors, while the 5-chloro substituent provides essential steric and electronic modulation [2]. For pharmaceutical procurement, sourcing this pre-functionalized primary amine eliminates multi-step reductive amination and regioselective halogenation bottlenecks, ensuring high-fidelity progression into late-stage active pharmaceutical ingredient (API) synthesis.

Substituting 8-Bromo-5-chlorochroman-4-amine with simpler analogs like 8-bromochroman-4-amine or positional isomers such as 6-bromo-8-chlorochroman-4-amine critically compromises both synthetic routing and final API efficacy. The 8-bromo position is exclusively required to install the critical 8-sulfonamide pharmacophore via cross-coupling, while the 5-chloro group is non-negotiable for establishing the precise steric bulk and electronic density required for high-affinity binding to the RNR enzyme complex [1]. Furthermore, attempting to use the ketone precursor (8-bromo-5-chlorochroman-4-one) shifts the burden of reductive amination onto the buyer, introducing yield variability and requiring rigorous purification to remove unreacted ketone and up to 25% secondary amine byproducts [2].

Precursor Efficiency: Amine vs. Ketone Starting Material

Procuring the pre-formed 8-Bromo-5-chlorochroman-4-amine directly bypasses the reductive amination of 8-bromo-5-chlorochroman-4-one. In typical industrial syntheses of chroman-4-amines, converting the ketone to the primary amine requires specialized conditions (e.g., titanium(IV) isopropoxide/ammonia or hydroxylamine/reduction) which often yield 15-25% of undesirable secondary amine or alcohol byproducts [1]. Utilizing the pre-synthesized amine provides a >95% purity starting point for immediate N-alkylation or acylation, reducing step count and eliminating a major purification bottleneck in the synthesis of chroman-8-sulfonamide RNR inhibitors [2].

Evidence DimensionSynthetic step count and primary amine purity
Target Compound Data8-Bromo-5-chlorochroman-4-amine (Direct use, >95% purity)
Comparator Or Baseline8-Bromo-5-chlorochroman-4-one (Requires reductive amination, ~75-85% primary amine yield)
Quantified DifferenceEliminates 1-2 synthetic steps and avoids 15-25% byproduct formation
ConditionsStandard pharmaceutical intermediate scale-up

Procuring the amine directly accelerates the synthesis of complex RNR inhibitors by eliminating a yield-limiting reductive amination step.

Regioselectivity and Pharmacophore Positioning

The specific 8-bromo and 5-chloro arrangement is non-interchangeable with isomers like 6-bromo-8-chlorochroman-4-amine. In the synthesis of targeted RNR inhibitors, the bromine atom must be at the 8-position to undergo Pd-catalyzed cross-coupling with benzyl mercaptan (using catalysts like Pd2(dba)3 and Xantphos), achieving >80% conversion to the 8-benzylthio intermediate [1]. A 6-bromo isomer would direct the sulfonamide group to the wrong vector, completely abolishing the designed interaction with the RNR target pocket. The 5-chloro group simultaneously exerts a steric effect that stabilizes the conformation of the chroman ring, a feature absent in unchlorinated analogs [2].

Evidence DimensionCross-coupling vector and target binding geometry
Target Compound Data8-Bromo-5-chlorochroman-4-amine (Enables 8-sulfonamide formation)
Comparator Or Baseline6-Bromo-8-chlorochroman-4-amine (Forms inactive 6-sulfonamide)
Quantified Difference100% correct regioselectivity for the patented RNR inhibitor scaffold
ConditionsPd-catalyzed thioetherification (Pd2(dba)3 / Xantphos)

Using the exact 8-bromo-5-chloro isomer is absolutely mandatory to synthesize the biologically active chroman-8-sulfonamide API.

Halogen-Directed Electronic Effects on Downstream Sulfonylation

The presence of the 5-chloro substituent in 8-Bromo-5-chlorochroman-4-amine not only serves a biological role but also modulates the electronic properties of the aromatic ring during downstream synthesis. When the 8-benzylthio intermediate is subjected to oxidative chlorination (e.g., using N-chlorosuccinimide and HCl) to form the sulfonyl chloride, the electron-withdrawing 5-chloro group deactivates the aromatic ring against unwanted electrophilic chlorination at the 6- or 7-positions [1]. Compared to the unchlorinated 8-bromochroman-4-amine, this electronic deactivation significantly increases the yield of the desired 8-sulfonyl chloride intermediate by suppressing over-chlorinated byproducts [2].

Evidence DimensionChemoselectivity during oxidative chlorination
Target Compound Data5-Chloro substituted scaffold (Suppresses ring chlorination)
Comparator Or BaselineUnchlorinated 8-bromochroman-4-amine (Susceptible to electrophilic aromatic substitution)
Quantified DifferenceSignificantly higher chemoselectivity for the 8-sulfonyl chloride
ConditionsOxidative chlorination of benzylthio intermediate (NCS/HCl)

The 5-chloro group protects the aromatic ring during aggressive downstream sulfonylation, ensuring high yields of the critical intermediate.

Synthesis of Ribonucleotide Reductase (RNR) Inhibitors

The primary industrial application is as the foundational scaffold for novel chroman-8-sulfonamide anti-tumor agents, where the 8-bromo group is converted to a sulfonamide and the 4-amine is elaborated into complex side chains [1].

Development of Conformationally Restricted Pharmacophores

Used in medicinal chemistry programs requiring a di-halogenated bicyclic system where the 5-chloro group provides steric bulk to lock the conformation of the chroman ring, enhancing target binding affinity [2].

Palladium-Catalyzed Cross-Coupling Methodologies

Serves as a highly specific substrate for optimizing Buchwald-Hartwig or thioetherification cross-coupling reactions on sterically hindered, electron-deficient chroman systems [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

260.95560 g/mol

Monoisotopic Mass

260.95560 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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